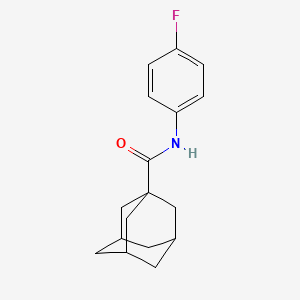
N-(4-fluorophenyl)adamantane-1-carboxamide
Cat. No. B3835911
Key on ui cas rn:
42600-82-8
M. Wt: 273.34 g/mol
InChI Key: TTZQRXNXZRWGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03944675
Procedure details


Subject 2.29 g. of adamantane carboxylic acid chloride (11.5 mmoles) 1.11 g. (10 mmoles) of p-fluoro-aniline and 4.0 ml. of triethylamine to the process of Example 11. Crystallize the residue obtained thereby from ethyl ether to yield the title product, m.p. 170°-171°C.



Identifiers


|
REACTION_CXSMILES
|
[C:1]12([C:11](Cl)=[O:12])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[F:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1.C(N(CC)CC)C>C(OCC)C>[F:14][C:15]1[CH:21]=[CH:20][C:18]([NH:19][C:11]([C:1]23[CH2:10][CH:5]4[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]4)[CH2:2]2)[CH2:8]3)=[O:12])=[CH:17][CH:16]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.11 g
|
|
Type
|
reactant
|
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
10 mmol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(N)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystallize the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)NC(=O)C12CC3CC(CC(C1)C3)C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

